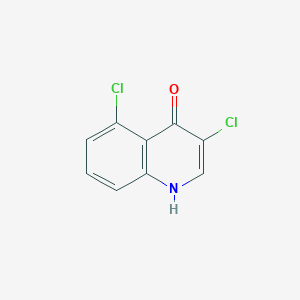
4-Quinazolone, 3-butyl-2-methyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butyl-2-methylquinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-butyl-2-methylquinazolin-4(3H)-one consists of a quinazolinone core with a butyl group at the third position and a methyl group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-methylquinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate anthranilic acid derivatives with suitable aldehydes or ketones. The reaction typically requires acidic or basic conditions and can be catalyzed by various reagents.
Cyclization Method:
Industrial Production Methods
Industrial production of 3-butyl-2-methylquinazolin-4(3H)-one may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient and cost-effective methods, often utilizing continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3-butyl-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-butyl-2-methylquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
相似化合物的比较
3-butyl-2-methylquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
2-methylquinazolin-4(3H)-one: Lacks the butyl group, which may affect its biological activity and chemical reactivity.
3-butylquinazolin-4(3H)-one: Lacks the methyl group, leading to differences in its properties and applications.
4(3H)-quinazolinone: The parent compound without any substituents, serving as a reference for understanding the effects of substituents on the quinazolinone core.
属性
CAS 编号 |
394-90-1 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC 名称 |
3-butyl-2-methylquinazolin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-3-4-9-15-10(2)14-12-8-6-5-7-11(12)13(15)16/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
WBYGSYVGRKQFJY-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=NC2=CC=CC=C2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)

![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)


![3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11886746.png)
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)



